molecular formula C16H16F2O2S B13942811 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene

1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene

Cat. No.: B13942811
M. Wt: 310.4 g/mol
InChI Key: OTLBBSGSKLMRII-UHFFFAOYSA-N
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Description

1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene is an organic compound with the molecular formula C14H12F2S. This compound is characterized by the presence of fluorine atoms and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the sulfonyl group. The synthetic route may involve the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or other fluorinating agents.

    Sulfonylation: Introduction of the sulfonyl group through reactions with sulfonyl chlorides or sulfonic acids.

    Coupling Reactions: Formation of the final compound through coupling reactions between intermediates.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The fluorine atoms and sulfonyl group can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene can be compared with other similar compounds, such as:

    1-Fluoro-4-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a different position of the fluorine atom.

    1-Fluoro-3-[2-[2-(4-fluorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a different position of the sulfonyl group.

    1-Fluoro-3-[2-[2-(3-chlorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a chlorine atom instead of a fluorine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.

Properties

Molecular Formula

C16H16F2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

1-fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene

InChI

InChI=1S/C16H16F2O2S/c17-15-5-1-3-13(11-15)7-9-21(19,20)10-8-14-4-2-6-16(18)12-14/h1-6,11-12H,7-10H2

InChI Key

OTLBBSGSKLMRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCS(=O)(=O)CCC2=CC(=CC=C2)F

Origin of Product

United States

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